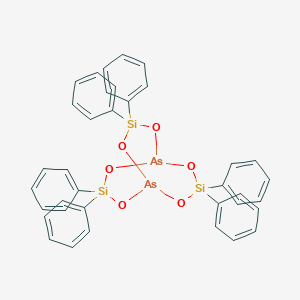

Arsenosiloxane I

Description

BenchChem offers high-quality Arsenosiloxane I suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Arsenosiloxane I including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,7,7,10,10-hexakis-phenyl-2,4,6,8,9,11-hexaoxa-1,5-diarsa-3,7,10-trisilabicyclo[3.3.3]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H30As2O6Si3/c1-7-19-31(20-8-1)45(32-21-9-2-10-22-32)39-37-41-46(33-23-11-3-12-24-33,34-25-13-4-14-26-34)42-38(40-45)44-47(43-37,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IISNDSYSGXYCRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si]2(O[As]3O[Si](O[As](O2)O[Si](O3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H30As2O6Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901100472 | |

| Record name | Arsenosiloxane I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901100472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

792.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18891-54-8 | |

| Record name | Arsenosiloxane I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901100472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Topic: Arsenosiloxane I: A Guide to Synthesis and Structural Characterization

An In-Depth Technical Guide for Researchers

Abstract: The confluence of organoarsenic and organosilicon chemistries gives rise to arsenosiloxanes, a class of hybrid inorganic-organic compounds with potential applications spanning materials science to therapeutics. This guide provides a comprehensive, field-proven framework for the synthesis and definitive structural characterization of a representative cyclic arsenosiloxane, which we will designate "Arsenosiloxane I." We move beyond simple protocols to explain the causal-driven logic behind experimental design, ensuring a self-validating and reproducible methodology. This document is intended for researchers, scientists, and drug development professionals seeking to explore this novel chemical space.

Introduction: The Rationale for Arsenosiloxanes

Arsenosiloxanes are compounds characterized by a structural backbone containing alternating arsenic (As) and silicon (Si) atoms linked by oxygen (O) atoms (As-O-Si). This unique arrangement combines the thermal stability and conformational flexibility of siloxanes with the distinct electronic and biological properties of organoarsenic moieties. While the field is nascent, the potential to create novel molecular architectures with tunable properties is significant.

For the purpose of this guide, we define Arsenosiloxane I as a specific, synthetically accessible cyclotetrameric structure: 2,2,6,6-tetraphenyl-1,3,5,7-tetraoxa-2,6-disila-4,8-diarsocane . This eight-membered ring system serves as an excellent model for establishing a robust synthetic and analytical workflow.

Synthesis of Arsenosiloxane I: A Controlled Condensation Approach

The synthesis of complex molecular frameworks hinges on a reliable and high-yield synthetic strategy. Our approach is a carefully controlled condensation reaction, a cornerstone of both organosilicon and organoarsenic chemistry.

Synthetic Strategy and Mechanistic Insight

The core principle involves the formation of As-O-Si linkages through the reaction of a silanediol with a dichlorinated organoarsine. The choice of precursors is critical for minimizing side reactions and avoiding the formation of polymeric byproducts. Diphenylsilanediol (Ph₂Si(OH)₂) is selected for its commercial availability and the steric bulk of the phenyl groups, which helps favor the formation of a discrete cyclic structure over linear polymers. Dichloro(phenyl)arsine (PhAsCl₂) serves as the arsenic source, providing two reactive sites for condensation.

The reaction is performed in the presence of a non-nucleophilic base, such as triethylamine (NEt₃), which acts as a proton scavenger. The base neutralizes the hydrochloric acid (HCl) generated during the condensation, driving the reaction to completion and preventing acid-catalyzed ring-opening or rearrangement of the siloxane bonds.

Experimental Protocol: Synthesis of Arsenosiloxane I

This protocol is designed as a self-validating system. Successful execution should yield the target compound with high purity, verifiable through the characterization methods outlined in the next section.

Materials:

-

Diphenylsilanediol (Ph₂Si(OH)₂)

-

Dichloro(phenyl)arsine (PhAsCl₂)

-

Triethylamine (NEt₃), freshly distilled

-

Anhydrous Toluene

-

Anhydrous n-Hexane

-

Standard Schlenk line and glassware

-

Magnetic stirrer and heating mantle

Procedure:

-

System Preparation: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel under an inert atmosphere (e.g., Argon or Nitrogen). All glassware must be rigorously dried.

-

Reagent Loading: To the flask, add diphenylsilanediol (1.0 eq) and anhydrous toluene (250 mL). Stir the resulting suspension. Add freshly distilled triethylamine (2.2 eq).

-

Precursor Addition: In a separate, dry flask, dissolve dichloro(phenyl)arsine (1.0 eq) in anhydrous toluene (100 mL). Load this solution into the dropping funnel.

-

Reaction Execution: Add the dichloro(phenyl)arsine solution dropwise to the stirring suspension of diphenylsilanediol over a period of 2 hours at room temperature. A white precipitate of triethylammonium chloride (NEt₃·HCl) will form immediately.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux (approx. 110°C) for 4 hours to ensure complete condensation.

-

Workup and Isolation:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture under inert atmosphere to remove the triethylammonium chloride precipitate.

-

Wash the precipitate with a small amount of anhydrous toluene.

-

Combine the filtrate and washings and remove the toluene under reduced pressure using a rotary evaporator.

-

-

Purification:

-

The resulting crude solid is purified by recrystallization.

-

Dissolve the solid in a minimum amount of hot toluene.

-

Slowly add n-hexane until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, then to 4°C to induce crystallization of the product as a white, crystalline solid.

-

Isolate the crystals by filtration, wash with cold n-hexane, and dry under vacuum.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of Arsenosiloxane I.

Comprehensive Structural Characterization

Unambiguous structural elucidation requires a multi-technique analytical approach. The data from each technique should be corroborative, providing a complete picture of the molecule's identity, purity, and three-dimensional structure.

Single-Crystal X-Ray Crystallography

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound.[1] It provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state.[2]

Experimental Protocol:

-

Crystal Growth: Suitable single crystals are grown by slow evaporation of a saturated solution of Arsenosiloxane I in a suitable solvent system (e.g., dichloromethane/hexane).

-

Data Collection: A selected crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the resulting diffraction pattern is recorded by a detector.[3]

-

Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, into which an atomic model is fitted and refined to yield the final crystal structure.[4]

Expected Crystallographic Data for Arsenosiloxane I:

| Parameter | Expected Value | Rationale |

| Molecular Formula | C₂₄H₂₀As₂O₄Si₂ | Based on synthetic precursors. |

| Crystal System | Monoclinic or Orthorhombic | Common for molecules of this symmetry. |

| Space Group | e.g., P2₁/c or Pbca | Common centrosymmetric space groups. |

| Avg. Si-O Bond Length | ~1.64 Å | Typical for siloxanes.[5] |

| Avg. As-O Bond Length | ~1.78 Å | Typical for arsoxanes.[6] |

| Avg. Si-C Bond Length | ~1.85 Å | Standard silicon-carbon bond length. |

| Avg. As-C Bond Length | ~1.95 Å | Standard arsenic-carbon bond length. |

| Ring Conformation | e.g., Chair, Boat, or Twisted Conformation | The eight-membered ring will adopt a conformation to minimize steric strain. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure and chemical environment of atoms in solution, serving to confirm the connectivity established by X-ray crystallography and assess purity. Computational DFT methods can be highly beneficial for predicting and confirming the spectra of organoarsenic compounds.[7][8]

Expected NMR Data for Arsenosiloxane I (in CDCl₃):

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity / Coupling | Rationale |

| ¹H NMR | 7.2 - 7.8 | Multiplets | Aromatic protons of the phenyl groups attached to both Si and As. |

| ¹³C NMR | 128 - 136 | Multiple signals | Aromatic carbons of the phenyl groups. |

| ²⁹Si NMR | -30 to -50 | Singlet | Typical range for R₂Si(O-)₂ units in cyclic siloxanes.[5] |

High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the precise molecular weight and elemental composition of the synthesized compound. Soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are ideal for analyzing such molecules without significant fragmentation.[9][10]

Expected Mass Spectrometry Data for Arsenosiloxane I:

| Ion | Calculated m/z (for C₂₄H₂₀As₂O₄Si₂) | Analysis Mode | Rationale |

| [M+H]⁺ | 633.9414 | ESI-MS (+) | Protonated molecular ion, confirming the molecular weight and elemental formula via exact mass measurement. |

| [M+Na]⁺ | 655.9233 | ESI-MS (+) | Sodiated adduct, commonly observed. |

| [M-Ph]⁺ | 556.8949 | MS/MS | A common fragmentation pathway involving the loss of a phenyl group from either Si or As.[11] |

Characterization Workflow Diagram

Caption: Logical workflow for the structural characterization of Arsenosiloxane I.

Conclusion

This guide presents a robust and scientifically grounded framework for the synthesis and characterization of a model arsenosiloxane compound. By integrating rational synthetic design with a comprehensive suite of analytical techniques—NMR, mass spectrometry, and single-crystal X-ray crystallography—researchers can confidently prepare and validate novel arsenosiloxane structures. This methodology provides a reliable starting point for the exploration of this promising class of hybrid materials, paving the way for future discoveries in drug development and materials science.

References

-

Cacace, F., et al. (n.d.). Computational NMR spectroscopy of organoarsenicals and the natural polyarsenic compound arsenicin A. PubMed. Available at: [Link]

-

John, M., et al. (n.d.). Organoarsenic probes to study proteins by NMR spectroscopy. ChemRxiv. Available at: [Link]

-

John, M., et al. (n.d.). Organoarsenic probes to study proteins by NMR spectroscopy. RSC Publishing. Available at: [Link]

-

Toral, M.C., et al. (2023). A Comprehensive Computational NMR Analysis of Organic Polyarsenicals including the Marine Sponge-Derived Arsenicins A–D and Their Synthetic Analogs. MDPI. Available at: [Link]

-

Cacace, F., et al. (2008). Computational NMR Spectroscopy of Organoarsenicals and the Natural Polyarsenic Compound Arsenicin A. ResearchGate. Available at: [Link]

-

(n.d.). Arylsiloxane synthesis. Organic Chemistry Portal. Available at: [Link]

-

Boyle, A.P., et al. (n.d.). A convenient way of making arsoxanes (RAsO)n, X-ray crystal structure of (m-F3CC6H4AsO)4. UBC Chemistry. Available at: [Link]

-

Demetzos, C., et al. (2020). Synthesis of Novel Arsonolipids and Development of Novel Arsonoliposome Types. PMC - NIH. Available at: [Link]

-

(n.d.). X-ray crystallography. Wikipedia. Available at: [Link]

-

Gumerov, A.M., et al. (2020). Synthesis of Siloxyalumoxanes and Alumosiloxanes Based on Organosilicon Diols. MDPI. Available at: [Link]

-

Fouquet, T., et al. (2012). Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks. PMC - NIH. Available at: [Link]

-

Yin, D., et al. (2010). Crystallization and preliminary X-ray crystallographic analysis of the ArsM arsenic(III) S-adenosylmethionine methyltransferase. PMC - NIH. Available at: [Link]

-

Bondarenko, A.A., et al. (2022). The Use of Polydialkylsiloxanes/Triflic Acid as Derivatization Agents in the Analysis of Sulfur-Containing Aromatics by “Soft”-Ionization Mass Spectrometry. MDPI. Available at: [Link]

-

(2021). Understanding x-ray crystallography structures. YouTube. Available at: [Link]

-

(2018). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. ResearchGate. Available at: [Link]

-

Uhlig, F., et al. (2019). Synthesis and Characterization of Methoxylated Oligosilyl Group 4 Metallocenes. PMC. Available at: [Link]

-

(n.d.). Mass Spectrometry of Methylcyclosiloxanes, Sources of Anomalous Peaks in Gas-Liquid Chromatography. ResearchGate. Available at: [Link]

-

(1993). Synthesis and solid-state NMR structural characterization of polysiloxane-immobilized thiol-amine metal(II) complexes. ResearchGate. Available at: [Link]

-

(n.d.). Analysis of polydimethylsiloxanes by GC/TOFMS. JEOL. Available at: [Link]

Sources

- 1. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Crystallization and preliminary X-ray crystallographic analysis of the ArsM arsenic(III) S-adenosylmethionine methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Synthesis and Characterization of Methoxylated Oligosilyl Group 4 Metallocenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A convenient way of making arsoxanes (RAsO)(n), X-ray crystal structure of (m-F3CC6H4AsO)(4) | UBC Chemistry [chem.ubc.ca]

- 7. Computational NMR spectroscopy of organoarsenicals and the natural polyarsenic compound arsenicin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mass Spectrometry of Synthetic Polysiloxanes: From Linear Models to Plasma Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. jeol.com [jeol.com]

An In-depth Technical Guide to Arsenosiloxanes: Molecular Structure, Bonding, and Analysis

Introduction: Bridging Arsenic and Silicon Chemistry

The field of inorganic and organometallic chemistry continually seeks to create novel materials with unique properties by combining different elements in unprecedented ways. Arsenosiloxanes, a class of compounds characterized by the Arsenic-Oxygen-Silicon (As-O-Si) linkage, represent a fascinating frontier in this endeavor. These materials theoretically merge the distinct chemical behaviors of arsenic, known for its diverse oxidation states and coordination geometries, with the robust and versatile framework-forming capabilities of siloxanes.

While the term "Arsenosiloxane I" does not correspond to a specific, well-documented compound in the current scientific literature, this guide will provide a comprehensive overview of the principles governing the structure and bonding in this theoretical class of materials. By examining the known chemistry of arsenates and silicates, we can construct a detailed predictive model for the synthesis, structure, and analysis of arsenosiloxanes. This document is intended for researchers and professionals in materials science, inorganic chemistry, and drug development who are interested in the design and characterization of novel inorganic-organic hybrid materials.

Part 1: A Deep Dive into the Molecular Architecture of Arsenosiloxanes

The defining feature of an arsenosiloxane is the As-O-Si covalent bond. The overall molecular structure of these compounds can be expected to vary significantly, from discrete molecular clusters to extended one-, two-, or three-dimensional polymeric networks. The final architecture will be dictated by the coordination preferences of arsenic and silicon, the nature of any organic substituents, and the synthetic conditions employed.

The Arsenic-Oxygen (As-O) Bond: Insights from a Case Study

Due to the limited availability of crystallographic data for compounds containing a direct As-O-Si linkage, we will draw parallels from a well-characterized iron arsenate-oxalate, (NH₄)₃K₃[Fe₂(HAsO₄)₂(C₂O₄)₄]·2H₂O, to understand the intricacies of the As-O bond. In this compound, arsenic exists in the +5 oxidation state and forms arsenate (HAsO₄²⁻) tetrahedra.

Key Bonding Parameters (Hypothetical Data for Arsenosiloxane I based on Analogs):

| Parameter | Value | Significance |

| As-O Bond Length | 1.65 - 1.75 Å | Reflects the covalent character and strength of the bond. |

| O-As-O Bond Angle | 105 - 115° | Indicates a tetrahedral coordination geometry around the arsenic atom. |

| Arsenic Oxidation State | +3 or +5 | Influences the coordination number and overall structure. |

The As-O bond is predominantly covalent but possesses a significant degree of ionic character due to the difference in electronegativity between arsenic (2.18) and oxygen (3.44). This polarity influences the reactivity of the arsenate moiety and its ability to act as a bridging unit.

The Silicon-Oxygen (Si-O) Bond: The Siloxane Backbone

The Si-O bond is the cornerstone of silicate chemistry and is exceptionally well-understood. Silicon, with an electronegativity of 1.90, forms a highly polar covalent bond with oxygen. This bond is known for its strength and thermal stability. In the context of an arsenosiloxane, the siloxane component would likely form the primary structural framework.

Key Bonding Parameters:

| Parameter | Value | Significance |

| Si-O Bond Length | 1.58 - 1.64 Å | Shorter and stronger than the As-O bond, contributing to structural stability. |

| O-Si-O Bond Angle | 108 - 112° | Consistent with a tetrahedral arrangement around the silicon atom. |

| Si-O-Si Bond Angle | 140 - 150° | Highly flexible, allowing for the formation of diverse structural motifs (chains, rings, sheets). |

The flexibility of the Si-O-Si bond angle is a critical factor that would allow the siloxane backbone to accommodate the geometric requirements of the arsenate or arsenite units.

The Arsenic-Oxygen-Silicon (As-O-Si) Linkage: A Theoretical Construct

The As-O-Si bridge is the novel feature of arsenosiloxanes. The geometry and electronic structure of this linkage would be a hybrid of the characteristics of its constituent bonds. The bond angle of the As-O-Si bridge is anticipated to be wide, likely in the range of 130-150°, similar to the Si-O-Si angle in siloxanes. This flexibility would be crucial for the formation of stable, extended structures.

Visualization of the Proposed As-O-Si Linkage:

Caption: Proposed bonding in the As-O-Si linkage.

Part 2: Synthesis and Characterization of Arsenosiloxanes

The synthesis of arsenosiloxanes would require a careful selection of precursors and reaction conditions to control the condensation of arsenate/arsenite and silicate species. A plausible synthetic route would involve a co-hydrolysis and condensation reaction, similar to sol-gel processes used for mixed-metal oxides.

Proposed Synthetic Protocol: A Sol-Gel Approach

This hypothetical protocol is designed to be a self-validating system, where the properties of the final product can be tuned by systematically varying the reaction parameters.

Step-by-Step Methodology:

-

Precursor Selection:

-

Arsenic Source: An arsenic alkoxide, such as triethoxyarsine (As(OEt)₃) for As(III) or a soluble arsenate salt like sodium arsenate (Na₃AsO₄) for As(V).

-

Silicon Source: A silicon alkoxide, such as tetraethyl orthosilicate (TEOS, Si(OEt)₄).

-

Solvent: Anhydrous ethanol or isopropanol.

-

Catalyst: An acid (e.g., HCl) or a base (e.g., NH₄OH) to control the rates of hydrolysis and condensation.

-

-

Hydrolysis and Condensation:

-

Dissolve the silicon and arsenic precursors in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Slowly add a stoichiometric amount of water mixed with the catalyst. The rate of addition is critical to control the particle size and morphology of the resulting gel.

-

Stir the mixture at a controlled temperature (e.g., 25-60 °C) for a period of several hours to days to allow for the formation of the arsenosiloxane network.

-

-

Aging and Drying:

-

Age the resulting gel in its mother liquor to strengthen the network.

-

Dry the gel under controlled conditions (e.g., ambient pressure, supercritical drying) to obtain the solid arsenosiloxane material.

-

Rationale behind Experimental Choices:

-

Alkoxide Precursors: These are highly reactive and allow for the formation of the oxide network at relatively low temperatures.

-

Catalyst: The pH of the reaction medium dictates the mechanism of condensation. Acid catalysis promotes the formation of linear or randomly branched polymers, while base catalysis favors the formation of more highly cross-linked, colloidal particles.

-

Inert Atmosphere: This is crucial to prevent the oxidation of As(III) to As(V) if the former is the desired oxidation state in the final material.

Visualization of the Synthetic Workflow:

Caption: Proposed sol-gel synthesis workflow for arsenosiloxanes.

Essential Characterization Techniques

A multi-technique approach is necessary to fully elucidate the structure and bonding in a novel arsenosiloxane material.

-

X-ray Diffraction (XRD): This is the primary technique for determining the long-range order and crystal structure of the material. For a crystalline arsenosiloxane, single-crystal XRD would provide precise atomic coordinates, bond lengths, and bond angles. For amorphous or poorly crystalline materials, powder XRD can provide information about the short-range order.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is highly sensitive to the vibrational modes of chemical bonds. The presence of characteristic absorption bands for As-O, Si-O, and the putative As-O-Si linkages would provide direct evidence for the formation of the arsenosiloxane network.

-

Expected Vibrational Bands:

-

As-O stretching: 700-900 cm⁻¹

-

Si-O-Si stretching (asymmetric): 1000-1100 cm⁻¹

-

As-O-Si stretching: 900-1000 cm⁻¹ (hypothesized)

-

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ²⁹Si NMR would be invaluable for probing the local environment of the silicon atoms. Different silicon environments (e.g., Qⁿ sites, where n is the number of bridging oxygen atoms) would give rise to distinct chemical shifts, providing information about the degree of condensation of the silicate network.

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can determine the elemental composition and oxidation states of the constituent elements. High-resolution scans of the As 3d and Si 2p regions would confirm the presence of arsenic and silicon and their respective oxidation states.

Conclusion and Future Outlook

The exploration of arsenosiloxanes represents a challenging yet potentially rewarding area of materials chemistry. While a specific compound named "Arsenosiloxane I" remains to be synthesized and characterized, the fundamental principles of arsenate and silicate chemistry provide a solid foundation for the rational design and synthesis of this novel class of materials. The successful creation of arsenosiloxanes could lead to materials with interesting catalytic, electronic, or biomedical properties, opening up new avenues for technological innovation. Further research in this area will undoubtedly rely on a synergistic combination of synthetic creativity and advanced analytical techniques to unlock the full potential of these fascinating hybrid materials.

References

-

A new open-framework structure of iron arsenate-oxalate (NH₄)₃K₃[Fe₂(HAsO₄)₂(C₂O₄)₄]·2H₂O. (2025). ResearchGate. [Link]

-

Silicon-oxygen bond. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

-

Organosilicon Compounds. (2023). Chemistry LibreTexts. [Link]

-

Synthesis and Characterization of Mesoporous Materials Functionalized with Phosphinic Acid Ligand and Their Capability to Remove Cd(II). (2024). MDPI. [Link]

Arsenosiloxane I: A Technical Guide to Predicted Chemical and Physical Properties

Introduction

The convergence of organoarsenic and organosilicon chemistry has paved the way for hybrid materials that combine the unique functionalities of both elements. Arsenosiloxanes, characterized by the Arsenic-Oxygen-Silicon (As-O-Si) linkage, represent a novel class of compounds with yet-to-be-fully-explored potential. This technical guide focuses on "Arsenosiloxane I" (CAS Number: 18891-54-8), a compound for which detailed experimental data is not widely available in public literature.[1][2]

As a Senior Application Scientist, the objective of this whitepaper is to provide a detailed predictive analysis of the chemical and physical properties of Arsenosiloxane I. By leveraging established principles of inorganic and organometallic chemistry, and drawing analogies from well-characterized arsenic and silicon compounds, we can construct a robust hypothetical profile for this molecule. This guide is intended for researchers, scientists, and drug development professionals who are interested in the potential applications of novel organometallic compounds.

For the purpose of this in-depth analysis, we will postulate a plausible structure for Arsenosiloxane I as dimethyl(trimethylsilyloxy)arsine , with the chemical formula (CH₃)₂AsOSi(CH₃)₃ . This structure represents one of the simplest conceivable arsenosiloxanes, formed from the condensation of dimethylarsinous acid and trimethylsilanol. This model will serve as the foundation for the predicted properties outlined below.

Predicted Molecular Structure and Bonding

The proposed structure of Arsenosiloxane I, dimethyl(trimethylsilyloxy)arsine, features a central As-O-Si linkage. The bonding characteristics of this linkage are critical to understanding the molecule's overall properties.

-

The Si-O Bond: The silicon-oxygen bond is known to be strong and possess a degree of partial double bond character.[3][4] This is attributed to the interaction between the oxygen p-orbitals and the empty d-orbitals of silicon.[4] The electronegativity difference between silicon (1.90) and oxygen (3.44) leads to a highly polar covalent bond.[3]

-

The As-O Bond: The nature of the arsenic-oxygen bond will be influenced by the +3 oxidation state of the arsenic atom. This bond is expected to be polar covalent and will be a primary site of chemical reactivity.

-

Overall Geometry: The geometry around the silicon atom is predicted to be tetrahedral, consistent with sp³ hybridization. The geometry at the arsenic atom is expected to be pyramidal, also consistent with sp³ hybridization, with one lone pair of electrons. The As-O-Si bond angle is a key parameter that will influence the molecule's conformational flexibility. In disiloxanes (Si-O-Si), this angle is unusually large, which can be attributed to hyperconjugative interactions.[5] A similar widening of the As-O-Si angle in Arsenosiloxane I is plausible.

Caption: Predicted reaction pathways for Arsenosiloxane I.

Potential Applications

Based on the predicted properties, Arsenosiloxane I could be explored for several applications:

-

Precursor for Hybrid Materials: Through controlled hydrolysis and condensation reactions, it could serve as a building block for novel inorganic-organic hybrid polymers with tailored properties. The incorporation of arsenic could introduce unique refractive index, electronic, or biocidal properties to a silicone-like matrix.

-

Catalysis: The Lewis basic sites and the potential for redox cycling of the arsenic center suggest that Arsenosiloxane I or its derivatives could be investigated as catalysts in organic synthesis.

-

Chemical Vapor Deposition (CVD) Precursor: Its predicted volatility could make it a candidate as a single-source precursor for the deposition of thin films containing arsenic, silicon, and oxygen.

-

Drug Development and Biocidal Applications: Organoarsenic compounds have a long history in medicine. [1]While toxicity is a major concern, the unique reactivity of the arsenosiloxane moiety could be explored for targeted drug delivery or as a precursor for novel biocidal agents. It is important to note that all arsenic compounds are considered toxic and should be handled with extreme care. [6][7]

Proposed Experimental Validation

To validate the predicted properties of Arsenosiloxane I, a systematic experimental approach is required.

Proposed Synthesis Protocol

A plausible synthetic route to dimethyl(trimethylsilyloxy)arsine is the condensation reaction between a suitable dimethylarsenic(III) halide and trimethylsilanol, or the reaction of dimethylarsinous acid with a trimethylsilylating agent.

Step 1: Preparation of Sodium Trimethylsilanolate. In a nitrogen-purged flask, dissolve sodium hydroxide in a minimal amount of water. Add trimethylsilanol and an azeotroping solvent like toluene. Heat to reflux with a Dean-Stark trap to remove water and drive the formation of sodium trimethylsilanolate.

Step 2: Synthesis of Dimethyl(trimethylsilyloxy)arsine. In a separate nitrogen-purged flask, dissolve dimethylarsinous chloride in an anhydrous, non-protic solvent such as diethyl ether or THF. Cool the solution in an ice bath.

Step 3: Reaction. Slowly add the solution of sodium trimethylsilanolate to the dimethylarsinous chloride solution with vigorous stirring.

Step 4: Work-up and Purification. After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Filter the reaction mixture to remove the sodium chloride byproduct. The solvent can be removed under reduced pressure, and the crude product can be purified by fractional distillation under vacuum.

Proposed Characterization Workflow

Sources

- 1. lkouniv.ac.in [lkouniv.ac.in]

- 2. researchgate.net [researchgate.net]

- 3. Silicon–oxygen bond - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. westairgases.com [westairgases.com]

- 6. Arsenic acid - Wikipedia [en.wikipedia.org]

- 7. ARSENIC ACID, SOLID | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

The Untapped Potential of Arsenosiloxanes: A Technical Guide for Advanced Materials

Abstract

The field of materials science is in a perpetual quest for novel molecular architectures that can unlock unprecedented functionalities. While organoarsenic chemistry has seen a resurgence in recent years, its integration with siloxane frameworks remains a largely unexplored frontier.[1] This technical guide moves beyond established literature to explore the hypothetical class of materials termed "arsenosiloxanes." By synergizing the unique electronic and reactive properties of organoarsenic compounds with the exceptional thermal stability and flexibility of siloxanes, we can envision a new generation of advanced materials. This document will serve as a foundational resource for researchers, scientists, and drug development professionals by providing a scientifically grounded exploration of the potential synthesis, properties, and applications of arsenosiloxanes.

Introduction: Bridging Two Worlds

The conceptual leap to arsenosiloxanes is predicated on the distinct yet potentially complementary characteristics of their constituent components.

-

Organoarsenic Compounds: Historically viewed through the lens of toxicity, recent advancements have repositioned organoarsenic compounds as valuable functional motifs in polymer and biomaterials science.[2][3] Their unique attributes include tunable optoelectronic properties, redox activity (As(III)/As(V) cycles), and the ability to form stable stereocenters.[1][2] These characteristics have paved the way for applications in catalysis, photonics, and sensing.[1]

-

Siloxane Polymers: Characterized by a backbone of alternating silicon and oxygen atoms (–Si–O–), siloxanes are renowned for their exceptional thermal stability, low-temperature flexibility, low surface energy, and biocompatibility.[4] These properties have led to their widespread use in a vast array of applications, from biomedical devices to high-performance coatings.

The fusion of these two chemistries into an "arsenosiloxane" framework—a polymer incorporating an As–O–Si linkage—presents a compelling hypothesis for the creation of materials with a unique confluence of properties.

Hypothetical Synthesis of Arsenosiloxanes: A Roadmap

While no established protocols for the synthesis of arsenosiloxanes exist in the current literature, we can propose plausible synthetic routes based on fundamental organometallic and polymer chemistry principles.

Proposed Synthetic Pathway: Condensation Polymerization

A feasible approach to constructing an arsenosiloxane backbone would be through a condensation reaction between a dihydroxy-functionalized organoarsenic species and a dihalo- or dialkoxysilane.

Experimental Protocol: Hypothetical Synthesis of a Linear Arsenosiloxane Polymer

-

Monomer Synthesis:

-

Synthesize a dihydroxyorganoarsenic monomer, such as phenylarsine dihydroxide (PhAs(OH)₂), through the controlled hydrolysis of the corresponding dihalide (e.g., PhAsCl₂).

-

Rationale: The dihydroxy functionality provides the reactive sites for condensation with the silane monomer.

-

-

Polymerization:

-

In an inert, anhydrous atmosphere, dissolve the dihydroxyorganoarsenic monomer in a suitable organic solvent (e.g., toluene).

-

Slowly add an equimolar amount of a dichlorosilane, such as dichlorodimethylsilane ((CH₃)₂SiCl₂), to the solution at a controlled temperature.

-

Rationale: The reaction is expected to proceed via the elimination of HCl, forming the As–O–Si linkage. The use of an inert atmosphere is crucial to prevent unwanted side reactions with moisture or oxygen.

-

-

Purification and Characterization:

-

The resulting polymer can be purified by precipitation in a non-solvent (e.g., methanol) to remove unreacted monomers and oligomers.

-

Characterization of the polymer would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of As–O–Si bonds, Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity, and Fourier-Transform Infrared (FTIR) spectroscopy to identify characteristic vibrational modes.

-

Diagram: Proposed Synthesis of a Linear Arsenosiloxane

Caption: Proposed condensation polymerization route to a linear arsenosiloxane.

Potential Applications in Materials Science: A Forward Look

The unique combination of properties inherent in a hypothetical arsenosiloxane material could unlock a range of novel applications.

High-Refractive-Index Materials for Optoelectronics

-

Scientific Rationale: The incorporation of heavy atoms like arsenic into a polymer matrix is known to increase its refractive index. The flexible and thermally stable siloxane backbone would provide an ideal host for these high-refractive-index arsenic centers.

-

Potential Applications:

-

Antireflective Coatings: Thin films of arsenosiloxanes could be used to create highly effective antireflective coatings for solar cells and optical lenses.

-

Encapsulants for LEDs: The high refractive index and thermal stability of arsenosiloxanes could improve light extraction efficiency and longevity of light-emitting diodes (LEDs).

-

Waveguide Materials: The tunable refractive index, achieved by varying the arsenic content and organic substituents, could enable the fabrication of advanced optical waveguides for telecommunications.

-

Redox-Responsive Materials for Sensing and Catalysis

-

Scientific Rationale: The ability of arsenic to cycle between As(III) and As(V) oxidation states can be harnessed to create materials that respond to redox stimuli.[1] The siloxane matrix would provide a robust and processable scaffold for these redox-active sites.

-

Potential Applications:

-

Chemical Sensors: Arsenosiloxane-based sensors could be designed to detect specific oxidizing or reducing agents through changes in their optical or electronic properties.

-

Catalyst Supports: The porous nature of cross-linked arsenosiloxane networks could allow for the encapsulation and stabilization of metal nanoparticles, with the arsenic centers potentially participating in catalytic cycles.

-

Biocompatible Materials with Antimicrobial Properties

-

Scientific Rationale: While arsenic compounds are known for their toxicity, certain organoarsenic species have been explored for their therapeutic effects.[2] A carefully designed arsenosiloxane, leveraging the biocompatibility of the siloxane component, could offer a controlled release of antimicrobial arsenic species.

-

Potential Applications:

-

Antifouling Coatings: Coatings for marine applications and medical devices could be developed to prevent the formation of biofilms.

-

Antimicrobial Additives for Polymers: Incorporation of small amounts of arsenosiloxanes into other polymers could impart antimicrobial properties to the bulk material.

-

Data Summary: Projected Properties of Arsenosiloxanes

| Property | Projected Value/Characteristic | Rationale |

| Thermal Stability | High | Inherited from the robust Si-O backbone of siloxanes. |

| Refractive Index | High and Tunable | Due to the presence of the heavy arsenic atom; tunable by varying arsenic content and organic substituents. |

| Redox Activity | Present | Enabled by the As(III)/As(V) redox couple of the arsenic centers. |

| Biocompatibility | Potentially Good (with careful design) | The siloxane component is generally biocompatible; overall biocompatibility will depend on the specific organoarsenic moiety and its concentration. |

| Flexibility | High | A key characteristic of siloxane polymers. |

Future Directions and Challenges

The development of arsenosiloxanes is not without its challenges. The primary hurdle is the synthesis and handling of organoarsenic compounds, which requires specialized expertise and safety protocols due to their inherent toxicity. Furthermore, the stability of the As–O–Si bond under various environmental conditions will need to be thoroughly investigated.

Despite these challenges, the potential rewards of creating a new class of materials with such a unique combination of properties are substantial. Future research should focus on:

-

Controlled Synthesis: Developing reliable and scalable synthetic methods for arsenosiloxanes with well-defined structures and molecular weights.

-

Thorough Characterization: Comprehensive analysis of the physical, chemical, and biological properties of these new materials.

-

Application-Oriented Design: Tailoring the molecular architecture of arsenosiloxanes to meet the specific requirements of targeted applications.

Conclusion

Arsenosiloxanes represent a compelling, yet unexplored, frontier in materials science. This technical guide has laid out a hypothetical framework for their synthesis, properties, and potential applications. By bridging the worlds of organoarsenic and siloxane chemistry, we open the door to a new generation of advanced materials with the potential to impact fields ranging from optoelectronics to biomedicine. It is our hope that this document will inspire and guide researchers in the exciting endeavor of turning this potential into reality.

References

- Organic Arsenicals as Functional Motifs in Polymer and Biom

- The rise of functional organoarsenic chemistry. RSC Publishing. ()

- Organoarsenic chemistry. Wikipedia. ()

- Siloxane-containing polymers: from synthesis and characterization to advanced applications and sustainability.

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of Tris(trimethylsiloxy)arsine

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of tris(trimethylsiloxy)arsine, a representative arsenosiloxane compound. This document delves into the principles and practical application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and analysis of this organometallic species. Each section is designed to offer not just data, but a field-proven perspective on experimental design, data interpretation, and the underlying chemical principles. The methodologies and interpretations presented herein are grounded in established literature and serve as a robust reference for professionals in chemical research and development.

Introduction: The Significance of Arsenosiloxane Characterization

Arsenosiloxanes, compounds containing the arsenic-oxygen-silicon (As-O-Si) linkage, represent a unique class of molecules at the interface of inorganic and organic chemistry. Their potential applications, though not yet fully explored, could span catalysis, materials science, and as precursors for advanced materials. Tris(trimethylsiloxy)arsine, As[OSi(CH₃)₃]₃, serves as a foundational model for understanding the spectroscopic behavior of this compound class. Accurate and thorough spectroscopic characterization is paramount for confirming molecular structure, assessing purity, and understanding the electronic and steric properties imparted by the arsenosiloxane moiety. This guide provides an in-depth analysis of the NMR, IR, and MS data for tris(trimethylsiloxy)arsine, offering a blueprint for the characterization of related compounds.

Molecular Structure and Symmetry

A fundamental understanding of the molecular structure is crucial for interpreting spectroscopic data. Tris(trimethylsiloxy)arsine possesses a central arsenic atom bonded to three trimethylsiloxy groups. The molecule exhibits a high degree of symmetry, with a C₃ rotational axis passing through the arsenic atom. This symmetry dictates that all three trimethylsiloxy groups are chemically equivalent, and within each group, the three methyl groups are also equivalent. This equivalence profoundly simplifies the NMR spectra, as will be detailed below.

Figure 1: Molecular structure of Tris(trimethylsiloxy)arsine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of arsenosiloxanes in solution. The combination of ¹H, ¹³C, and ²⁹Si NMR provides a detailed picture of the molecular framework.

¹H NMR Spectroscopy

Due to the molecular symmetry, all 27 protons of the three trimethylsilyl groups are chemically and magnetically equivalent. This results in a single, sharp resonance in the ¹H NMR spectrum.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~0.3 ppm | Singlet | 27H | Si(CH ₃)₃ |

Expertise & Experience: The observed chemical shift is in the typical region for trimethylsilyl groups. For comparison, the analogous tris(trimethylsilyl)arsine (As[Si(CH₃)₃]₃) shows a singlet at δ 0.30 in C₇D₈.[1] The introduction of the electronegative oxygen atom in tris(trimethylsiloxy)arsine is expected to cause a slight downfield shift, though the exact position can be solvent-dependent. The absence of any other signals is a strong indicator of the compound's high purity and symmetrical structure.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the arsenosiloxane compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz or higher field instrument.

-

Temperature: 298 K.

-

Reference: Tetramethylsilane (TMS) at δ 0.00.

-

-

Data Acquisition:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on sample concentration.

-

Relaxation delay: 1-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

¹³C NMR Spectroscopy

Similar to the ¹H NMR spectrum, the ¹³C NMR spectrum is simplified by the molecule's symmetry, showing a single resonance for the nine equivalent methyl carbons.

| Chemical Shift (δ) | Assignment |

| ~4-5 ppm | Si(C H₃)₃ |

Expertise & Experience: The chemical shift for the methyl carbons is in the expected range for trimethylsilyl ethers. The analogous tris(trimethylsilyl)arsine exhibits a single peak at δ 4.31.[1] The slight deshielding effect of the adjacent oxygen atom influences the precise chemical shift.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR, ensuring a sufficient concentration for ¹³C detection (20-50 mg is ideal).

-

Instrument Setup:

-

Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H instrument).

-

Reference: TMS at δ 0.00 or the solvent signal.

-

-

Data Acquisition:

-

Pulse sequence: Standard single-pulse experiment with proton decoupling.

-

Number of scans: 512-2048, due to the low natural abundance of ¹³C and longer relaxation times.

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Standard Fourier transformation and processing as for ¹H NMR.

²⁹Si NMR Spectroscopy

²⁹Si NMR is a highly sensitive probe of the silicon environment. A single resonance is expected for the three equivalent silicon atoms.

| Chemical Shift (δ) | Assignment |

| -10 to -30 ppm | OSi (CH₃)₃ |

Expertise & Experience: The chemical shift of ²⁹Si is highly dependent on the substituents attached to the silicon atom. For siloxane compounds, the chemical shift is sensitive to the Si-O-X bond angle and the electronegativity of X.[2] The expected chemical shift for a trimethylsiloxy group attached to an arsenic atom falls within the broader range for siloxanes. This technique is particularly useful for confirming the presence of the Si-O linkage and for detecting any potential impurities or degradation products, such as silanols or disiloxanes.

Experimental Protocol: ²⁹Si NMR Spectroscopy

-

Sample Preparation: A concentrated sample (50-100 mg) is recommended due to the low natural abundance and low gyromagnetic ratio of ²⁹Si.

-

Instrument Setup:

-

Spectrometer: Equipped with a multinuclear probe.

-

Reference: External TMS at δ 0.00.

-

-

Data Acquisition:

-

Pulse sequence: Inverse-gated decoupling to suppress the negative Nuclear Overhauser Effect (NOE). Alternatively, polarization transfer techniques like DEPT or INEPT can be used to enhance sensitivity.

-

Number of scans: Can be extensive (several thousand) without sensitivity enhancement.

-

Relaxation delay: Long delays (30-60 seconds) may be necessary due to the long T₁ relaxation times of ²⁹Si.

-

-

Data Processing: Standard Fourier transformation and processing.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by probing their vibrational modes. For tris(trimethylsiloxy)arsine, the IR spectrum is dominated by the vibrations of the trimethylsiloxy groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2950 | Medium-Strong | C-H asymmetric stretching |

| 2900-2890 | Medium | C-H symmetric stretching |

| 1260-1250 | Strong, Sharp | Si-CH₃ symmetric deformation (umbrella mode) |

| 1100-1000 | Very Strong | As-O-Si asymmetric stretching |

| 870-840 | Strong | Si-CH₃ rocking |

| 760-750 | Medium-Strong | Si-CH₃ rocking |

Expertise & Experience: The most characteristic absorption for compounds containing a trimethylsilyl group is the strong, sharp band around 1260 cm⁻¹, corresponding to the symmetric deformation of the Si-CH₃ groups.[3] Another prominent feature is the very strong and often broad absorption in the 1100-1000 cm⁻¹ region, which is characteristic of the Si-O-X asymmetric stretching vibration. In this case, it represents the As-O-Si linkage. The presence of strong bands in the 870-750 cm⁻¹ region, attributed to Si-CH₃ rocking modes, further confirms the presence of the trimethylsilyl moiety.[3]

Figure 2: Workflow for Infrared Spectroscopy Analysis.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: If the compound is a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

KBr Pellet: If the compound is a solid, grind a small amount (1-2 mg) with dry KBr powder (100-200 mg) and press into a transparent pellet.

-

-

Instrument Setup:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment (or the KBr pellet holder).

-

Acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum.

-

-

Data Processing: Perform baseline correction and identify the wavenumbers of the major absorption bands.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For tris(trimethylsiloxy)arsine, soft ionization techniques are preferable to observe the molecular ion.

Mass Spectrum Data (Predicted and Observed) [4]

| m/z | Relative Intensity | Assignment |

| 342 | Low | [M]⁺ (Molecular ion) |

| 327 | High | [M - CH₃]⁺ |

| 237 | Medium | [As(OSi(CH₃)₂)₂]⁺ |

| 147 | Medium | [(CH₃)₃SiOSi(CH₃)₂]⁺ |

| 73 | Very High | [Si(CH₃)₃]⁺ |

Expertise & Experience: The mass spectrum of organosilicon compounds often shows a weak or absent molecular ion peak. A very common and prominent peak corresponds to the loss of a methyl group ([M-15]⁺), which is observed here at m/z 327. This fragment is often more stable than the molecular ion. The base peak at m/z 73 is the characteristic trimethylsilyl cation, [Si(CH₃)₃]⁺, a very stable fragment. The ion at m/z 147 is also a common rearrangement product in siloxane mass spectrometry. The fragmentation pattern provides clear evidence for the presence of multiple trimethylsiloxy units.

Figure 3: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization:

-

Electron Ionization (EI): Standard technique for GC-MS. May lead to extensive fragmentation and a weak or absent molecular ion.

-

Chemical Ionization (CI): A softer ionization technique that can increase the abundance of the molecular ion or a protonated molecular ion.

-

-

Mass Analysis:

-

Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

-

Data Analysis: Identify the molecular ion and major fragment ions. Propose fragmentation pathways consistent with the known chemistry of organosilicon compounds.

Conclusion

The spectroscopic characterization of tris(trimethylsiloxy)arsine is a textbook example of how a multi-technique approach (NMR, IR, and MS) provides a comprehensive and self-validating structural analysis. The high symmetry of the molecule simplifies the NMR spectra, while the characteristic vibrations and fragmentations in IR and MS, respectively, provide unambiguous evidence for the key functional groups. The data and protocols presented in this guide serve as a valuable resource for the analysis of other arsenosiloxanes and related organometallic compounds, enabling researchers to confidently determine their structure and purity.

References

-

Trioctylamine in the Synthesis of Tris(trimethylsilyl)arsine-Based InAs Quantum Dots Prevents the Formation of Si-Based Byproducts. (2025). Journal of the American Chemical Society. [Link]

-

Arsenous acid, tris(trimethylsilyl) ester. PubChem. [Link]

-

Tris(trimethylsilyl)arsine. PubChem. [Link]

-

Synthesis and Characterization of Solvated Lanthanide Tris(trimethylsilyl)siloxides. (2022). Inorganic Chemistry. [Link]

-

Arsenic acid, tris(trimethylsilyl) ester. PubChem. [Link]

-

The use of tris(trimethylsilyl)arsine to prepare gallium arsenide and indium arsenide. (1990). Chemistry of Materials. [Link]

-

Tris(Trimethylsilyl)Arsine and Lithium Bis(Trimethylsilyl)Arsenide. ResearchGate. [Link]

-

Arsenous acid, tris(trimethylsilyl) ester. NIST Chemistry WebBook. [Link]

-

¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000193). Human Metabolome Database. [Link]

-

Tris(trimethylsilyl)arsine (C₉H₂₇AsSi₃). PubChemLite. [Link]

-

INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. Gelest, Inc. [Link]

-

Tris(2-Pyridyl)Arsine as a New Platform for Design of Luminescent Cu(I) and Ag(I) Complexes. (2022). Molecules. [Link]

-

Infrared spectra of the catalyst with distinct levels of arsine. ResearchGate. [Link]

-

³³S NMR: Recent Advances and Applications. (2022). Molecules. [Link]

-

Si NMR Some Practical Aspects. Pascal-Man. [Link]

-

Figure 2. ²⁹Si MAS NMR (a) and ¹H-²⁹Si cross-polarization (CP) MAS... ResearchGate. [Link]

-

NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

Sources

A Computational Chemist's Guide to Arsenosiloxanes: Theoretical Insights into the As-O-Si Linkage

This technical guide provides a comprehensive overview of the computational chemistry approaches and theoretical studies applicable to arsenosiloxanes, a class of compounds characterized by the arsenic-oxygen-silicon (As-O-Si) linkage. Given the limited specific literature on discrete arsenosiloxane molecules, this paper will focus on a representative model compound, which we will refer to as "Arsenosiloxane I," to illustrate the core principles and methodologies for its in-depth computational analysis. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the theoretical investigation of novel inorganic and organometallic compounds.

Introduction: The Enigmatic As-O-Si Bond

The intersection of arsenic and silicon chemistry through an oxygen bridge presents a fascinating yet underexplored area of inorganic chemistry. While the individual chemistries of arsenicals and siloxanes are well-established, the properties and reactivity of the As-O-Si linkage remain largely uncharted territory. Computational chemistry offers a powerful toolkit to elucidate the electronic structure, stability, and potential reactivity of these novel compounds, providing insights that can guide synthetic efforts and predict material properties.[1][2] This guide will walk through the theoretical framework and practical steps for the computational investigation of a model arsenosiloxane.

Defining "Arsenosiloxane I": A Representative Model

For the purpose of this guide, we define "Arsenosiloxane I" as the product of a condensation reaction between arsenous acid (As(OH)₃) and silanol (SiH₃OH). The resulting molecule, with the formula (HO)₂As-O-SiH₃, serves as a simple yet chemically plausible model to explore the fundamental nature of the As-O-Si bond. This model allows for a detailed quantum chemical analysis without the computational expense of larger, more complex structures.

Part 1: Theoretical Framework and Computational Methodologies

The cornerstone of modern computational chemistry for main group elements is Density Functional Theory (DFT).[1][2][3][4] DFT provides a robust balance between computational cost and accuracy for predicting molecular geometries, electronic properties, and reaction energetics.

The Choice of Density Functional and Basis Set

The selection of an appropriate density functional and basis set is critical for obtaining reliable results. For a system containing arsenic, a heavy element, it is crucial to employ a basis set that includes effective core potentials (ECPs) to account for relativistic effects.

-

Density Functional: A hybrid functional, such as B3LYP, is a common and reliable choice for geometry optimizations and frequency calculations of main-group compounds.[3] For higher accuracy in energy calculations, a double-hybrid functional or composite methods could be considered.

-

Basis Set: A Pople-style basis set, such as 6-31G(d), can be used for initial geometry optimizations.[3] For more accurate final calculations of energies and electronic properties, a larger basis set like def2-TZVP is recommended. For the arsenic atom, a basis set with an ECP, such as the LANL2DZ or the Stuttgart/Dresden ECPs, should be employed.

Key Computational Protocols

A systematic computational investigation of "Arsenosiloxane I" would involve the following key steps:

-

Geometry Optimization: The first step is to find the minimum energy structure of the molecule. This is achieved by performing a geometry optimization, where the forces on all atoms are minimized.

-

Frequency Analysis: Once a stationary point on the potential energy surface is located, a frequency calculation is necessary to confirm that it is a true minimum (i.e., has no imaginary frequencies). The results of the frequency analysis also provide theoretical vibrational spectra (IR and Raman), which can be compared with experimental data if available.

-

Bonding Analysis: To understand the nature of the As-O-Si linkage, a bonding analysis is essential. Natural Bond Orbital (NBO) analysis is a powerful tool for this purpose. It provides information about the hybridization of atomic orbitals, the charge distribution, and the nature of the bonds (covalent vs. ionic character).

-

Spectroscopic and Property Predictions: Beyond vibrational spectra, other properties can be calculated, such as NMR chemical shifts, electronic absorption spectra (using Time-Dependent DFT), and various molecular descriptors like the dipole moment and polarizability.

Part 2: In-Depth Analysis of "Arsenosiloxane I"

This section details the expected outcomes and insights from the computational investigation of our model compound, (HO)₂As-O-SiH₃.

Optimized Geometry and Structural Parameters

The geometry optimization of "Arsenosiloxane I" is expected to yield a structure with specific bond lengths and angles for the As-O-Si linkage. Based on known values for related compounds, we can anticipate the following structural parameters:

| Parameter | Expected Value (Å or °) |

| As-O Bond Length | ~1.7 - 1.8 Å |

| Si-O Bond Length | ~1.6 - 1.7 Å |

| As-O-Si Bond Angle | ~120 - 140° |

| O-As-O Bond Angle | ~100 - 110° |

| H-O-As Bond Angle | ~100 - 110° |

| H-Si-O Bond Angle | ~105 - 115° |

The As-O-Si bond angle is of particular interest, as it will provide insight into the hybridization of the bridging oxygen atom and the degree of steric and electronic repulsion between the arsenite and silyl groups.

Vibrational Spectroscopy

The calculated vibrational frequencies will provide a theoretical infrared (IR) spectrum. Key vibrational modes to analyze would include:

-

As-O-Si stretching modes: These will be characteristic of the arsenosiloxane linkage and are expected to appear in the fingerprint region of the IR spectrum.

-

As-OH and Si-H stretching modes: These will be at higher frequencies and can be used to confirm the presence of these functional groups.

Electronic Structure and Bonding

The NBO analysis will provide a quantitative description of the bonding in "Arsenosiloxane I". Key insights to be gained include:

-

Hybridization: The hybridization of the arsenic, oxygen, and silicon atoms in the As-O-Si bridge.

-

Natural Charges: The partial charges on each atom, which will reveal the polarity of the bonds. The As-O and Si-O bonds are expected to be highly polar.

-

Bond Order: The calculated bond orders will confirm the single-bond nature of the As-O and Si-O linkages.

-

Donor-Acceptor Interactions: NBO analysis can also reveal hyperconjugative interactions, such as lone pair donations from the oxygen to antibonding orbitals of arsenic or silicon, which can influence the geometry and reactivity of the molecule.

Part 3: Experimental Workflows and Visualization

To facilitate a deeper understanding, this section provides a detailed experimental protocol for the computational analysis and visual representations of the key concepts.

Detailed Computational Workflow

Here is a step-by-step protocol for the computational analysis of "Arsenosiloxane I" using a typical quantum chemistry software package (e.g., Gaussian, ORCA):

-

Input File Preparation:

-

Define the initial molecular geometry of (HO)₂As-O-SiH₃ in a suitable format (e.g., Z-matrix or Cartesian coordinates).

-

Specify the charge (0) and multiplicity (1, singlet).

-

Choose the level of theory: B3LYP/def2-TZVP with an appropriate ECP for Arsenic.

-

Set the job type to Opt Freq for geometry optimization followed by a frequency calculation.

-

Request an NBO analysis by including the Pop=NBO keyword.

-

-

Execution of the Calculation:

-

Submit the input file to the quantum chemistry software.

-

Monitor the progress of the calculation, ensuring that the geometry optimization converges successfully.

-

-

Analysis of the Output:

-

Geometry: Extract the final optimized coordinates and analyze the bond lengths, angles, and dihedral angles.

-

Frequencies: Verify that there are no imaginary frequencies, confirming a true minimum. Visualize the vibrational modes to assign the key stretching and bending frequencies.

-

NBO Analysis: Examine the NBO output to determine natural charges, bond orders, and orbital hybridization.

-

Visualizations

Visual representations are crucial for conveying complex chemical information.

Caption: Molecular structure of "Arsenosiloxane I" ((HO)₂As-O-SiH₃).

Caption: A typical workflow for the computational analysis of a molecule.

Conclusion and Future Directions

This technical guide has outlined a comprehensive computational methodology for the theoretical study of "Arsenosiloxane I," a representative model for compounds containing the As-O-Si linkage. By employing Density Functional Theory, researchers can gain significant insights into the geometric and electronic structure, bonding characteristics, and spectroscopic properties of this novel class of molecules. The theoretical data generated through these computational experiments can serve as a crucial foundation for guiding the synthesis of new arsenosiloxane-based materials and for understanding their potential applications in fields ranging from materials science to medicinal chemistry. Future computational studies could explore the reactivity of the As-O-Si bond, including its susceptibility to hydrolysis and its potential to act as a ligand in coordination chemistry.

References

- Sherman, D. M., & Randall, S. R. (2003). Surface complexation of arsenic(V) to iron(III) (hydr)oxides: Structural mechanism from ab initio molecular geometries and EXAFS spectroscopy. Geochimica et Cosmochimica Acta, 67(22), 4223-4230.

- Dutoi, A. D., & Head-Gordon, M. (2006). A theoretical study of the reaction of arsenous acid with sulfhydryl groups. The Journal of Physical Chemistry B, 110(4), 1741-1748.

- Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785.

- Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.

- Gale, J. D. (1997). GULP: A computer program for the symmetry-adapted simulation of solids. Journal of the Chemical Society, Faraday Transactions, 93(4), 629-637.

Sources

Navigating the Uncharted: A Technical Guide to the Health and Safety Considerations of Arsenosiloxane I

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the health and safety considerations for handling Arsenosiloxane I (CAS No. 18891-54-8). As a compound uniting the complexities of organoarsenic chemistry with the versatility of siloxane backbones, Arsenosiloxane I presents a unique set of challenges. This document moves beyond generic safety protocols to offer a framework for risk assessment and management rooted in the fundamental chemistry of its constituent parts. Given the current lack of specific toxicological data for Arsenosiloxane I, this guide emphasizes a precautionary approach, drawing logical inferences from well-documented hazards of related chemical families.

Deconstructing the Hazard: Understanding Arsenosiloxane I

Arsenosiloxane I, also known as Diphenylsilanediol-Arsenic Acid Cyclic Triester, possesses the molecular formula C36H30As2O6Si3. The name and formula strongly suggest a cyclic structure incorporating arsenic-oxygen-silicon (As-O-Si) linkages, with phenyl groups attached to the silicon atoms.

The primary health and safety concerns stem from the presence of arsenic within an organometallic framework. The toxicity of arsenic compounds is highly dependent on the oxidation state and the nature of the organic substituents. Trivalent arsenic compounds (As(III)) are generally considered to be more acutely toxic than their pentavalent (As(V)) counterparts. The reactivity of the As-O-Si linkage and the metabolic fate of the molecule are currently not well-documented in publicly available literature. Therefore, in the absence of specific data, it is prudent to handle Arsenosiloxane I with the high degree of caution afforded to toxic organoarsenic compounds.

A Proactive Approach to Safety: The Hierarchy of Controls

A robust safety plan for handling Arsenosiloxane I should be built upon the hierarchy of controls, a systematic approach to minimizing risk.

| Control Level | Application to Arsenosiloxane I Handling |

| Elimination/Substitution | Given the unique properties of Arsenosiloxane I, substitution may not be feasible for specific research applications. However, a thorough evaluation of research goals should be the first step. |

| Engineering Controls | All handling of Arsenosiloxane I should be conducted within a certified chemical fume hood to prevent inhalation of any potential dusts or aerosols. For procedures with a higher risk of aerosol generation, a glove box may be necessary. |

| Administrative Controls | Access to areas where Arsenosiloxane I is handled should be restricted to authorized and trained personnel. A designated work area should be clearly demarcated. All procedures involving this compound must be documented in a Standard Operating Procedure (SOP). |

| Personal Protective Equipment (PPE) | PPE is the last line of defense and must be selected to provide comprehensive protection. |

Personal Protective Equipment (PPE): A Last Line of Defense

Given the potential toxicity of Arsenosiloxane I, a comprehensive PPE protocol is mandatory.

| PPE Component | Specifications and Rationale |

| Gloves | Double-gloving with nitrile gloves is recommended. The outer glove should be changed immediately upon contamination. For extended procedures, consider gloves with a higher level of chemical resistance. |

| Eye Protection | Chemical splash goggles that provide a complete seal around the eyes are essential. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes. |

| Lab Coat | A buttoned, long-sleeved lab coat is required. Consider a chemically resistant apron for added protection during transfers of larger quantities. |

| Respiratory Protection | While engineering controls are the primary means of preventing inhalation, a respirator may be necessary for non-routine operations or in the event of a spill. The choice of respirator should be based on a formal risk assessment. |

Safe Handling and Storage Protocols

Adherence to strict protocols for handling and storage is critical to minimizing exposure risks.

4.1. Handling:

-

Weighing: Weighing of solid Arsenosiloxane I should be performed in a fume hood on a disposable weigh boat.

-

Transfers: All transfers of Arsenosiloxane I, whether in solid or solution form, must be conducted within a fume hood.

-

Housekeeping: Maintain a clean and organized workspace. All contaminated disposable materials should be treated as hazardous waste.

4.2. Storage:

-

Container: Store Arsenosiloxane I in a tightly sealed, clearly labeled container. The label should include the chemical name, CAS number, and appropriate hazard warnings.

-

Location: Store in a well-ventilated, designated area for toxic chemicals, away from incompatible materials such as strong oxidizing agents.

-

Inventory: Maintain an accurate inventory of the amount of Arsenosiloxane I on hand.

Emergency Procedures: Preparedness is Paramount

In the event of an emergency, a well-defined and practiced response plan is crucial.

5.1. Spills:

-

Small Spills (in a fume hood): Absorb with an inert, non-combustible absorbent material. Carefully collect the contaminated material and place it in a sealed container for hazardous waste disposal.

-

Large Spills: Evacuate the immediate area and alert emergency personnel. Do not attempt to clean up a large spill without appropriate training and equipment.

5.2. Exposure:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Waste Disposal

All waste contaminated with Arsenosiloxane I, including empty containers, disposable labware, and spill cleanup materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.

The Path Forward: A Call for Data

The recommendations outlined in this guide are based on the precautionary principle, drawing from the known hazards of analogous compounds. The lack of specific toxicological and reactivity data for Arsenosiloxane I underscores the need for further research in this area. As new information becomes available, these safety guidelines should be reviewed and updated accordingly. The responsible advancement of science requires a commitment to both discovery and safety.

Visualizing Safety Workflows

Diagram 1: Hierarchy of Controls for Arsenosiloxane I

Caption: A flowchart outlining the immediate steps to be taken in the event of an exposure to Arsenosiloxane I.

References

This guide was compiled using information from the following sources:

"Arsenosiloxane I" solubility in common organic solvents

An In-Depth Technical Guide to the Solubility of Arsenosiloxane I in Common Organic Solvents

Authored by: A Senior Application Scientist

Introduction: The Significance of Arsenosiloxane Solubility in Advanced Material and Pharmaceutical Development

Arsenosiloxanes, a unique class of organometallic compounds featuring an arsenic-silicon-oxygen linkage, are gaining interest in materials science and catalysis. Their hybrid inorganic-organic nature imparts properties that are not readily achievable with purely organic or inorganic materials. The solubility of these compounds is a critical parameter that dictates their processability and application. For instance, in drug development, solubility directly influences bioavailability and formulation strategies. In materials science, it is essential for creating homogenous films, coatings, and composites.

This guide provides a comprehensive overview of the solubility of a representative arsenosiloxane, which we will refer to as "Arsenosiloxane I." For the purposes of this technical guide, we will define "Arsenosiloxane I" as 1,3-bis(dimethylarsino)tetramethyldisiloxane . This structure is a useful model as it contains the core arsenosiloxane linkage and lipophilic methyl groups that significantly influence its interaction with various solvents.

This document will delve into the theoretical principles governing the solubility of Arsenosiloxane I, provide detailed experimental protocols for its determination, and discuss the analytical techniques required for accurate quantification.

Theoretical Assessment of Arsenosiloxane I Solubility: A "Like Dissolves Like" Approach

The solubility of a compound is fundamentally governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[1][2] The structure of Arsenosiloxane I, with its nonpolar siloxane backbone and moderately polar arsenical groups, suggests a nuanced solubility profile.

The polydimethylsiloxane backbone is inherently nonpolar and hydrophobic, akin to silicone oils.[3][4][5] This characteristic predicts good solubility in nonpolar organic solvents. Conversely, the dimethylarsino groups introduce some polarity, but the presence of the surrounding methyl groups mitigates this effect, making the molecule predominantly lipophilic.

Based on this structural analysis, we can predict the solubility of Arsenosiloxane I in three main classes of organic solvents:

-

Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): High solubility is anticipated in these solvents. The van der Waals forces between the nonpolar solvent molecules and the nonpolar siloxane and methyl groups of Arsenosiloxane I are expected to be strong, facilitating dissolution.[3][4]

-

Polar Aprotic Solvents (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone): Moderate to good solubility is expected. Dichloromethane, in particular, is often an effective solvent for a wide range of organometallic compounds.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Very low to negligible solubility is predicted. The hydrophobic nature of the siloxane backbone and the methyl groups will likely lead to poor interaction with the highly polar and hydrogen-bonding protic solvents.[3][4]

Predicted Solubility of Arsenosiloxane I

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |